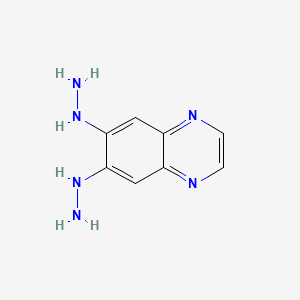

6,7-Dihydrazinylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dihydrazinylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N6. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydrazinylquinoxaline typically involves the reaction of 6,7-dichloroquinoxaline with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The general reaction scheme is as follows: [ \text{6,7-Dichloroquinoxaline} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydrazinylquinoxaline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Substitution reactions with different nucleophiles can yield a variety of substituted quinoxalines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, hydrazine derivatives, and oxidized quinoxaline compounds .

Scientific Research Applications

Anticancer Applications

6,7-Dihydrazinylquinoxaline and its derivatives have been extensively studied for their anticancer properties. Research indicates that quinoxaline derivatives can inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound has been shown to act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer cell proliferation and apoptosis. Studies demonstrate that certain derivatives exhibit potent cytotoxic effects against liver cancer cell lines, such as HepG-2 and HuH-7, with IC50 values ranging from 1.53 to 3.06 µM .

- Cell Cycle Arrest : Compounds derived from this compound have been shown to induce cell cycle arrest at the G0/G1 and S phases, enhancing apoptosis rates in treated cells .

- Comparative Efficacy : In comparative studies against standard drugs like suberoylanilide hydroxamic acid (SAHA), some derivatives have demonstrated superior efficacy in inhibiting HDACs .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Bacterial Inhibition : Research indicates that quinoxaline derivatives exhibit moderate activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 13 to 15 mm and minimum inhibitory concentration (MIC) values between 0.98 to 125 µg/mL .

- Fungal Infections : The compound has shown effectiveness against fungal infections, particularly Candida albicans. In vivo studies using murine models demonstrated significant reductions in infection severity when treated with derivatives of quinoxaline .

Antiviral Potential

Emerging studies suggest that quinoxaline derivatives may possess antiviral properties:

- HIV Inhibition : Compounds bearing the quinoxaline moiety have been identified as promising candidates for antiviral treatment, particularly against HIV-1 reverse transcriptase .

- Broad Spectrum Activity : A systematic review highlighted the potential of polysubstituted quinoxalines in treating various viral infections, indicating a growing interest in their development as antiviral agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6,7-Dihydrazinylquinoxaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound can bind to DNA and proteins, interfering with their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Quinoxaline: The parent compound, known for its broad-spectrum biological activities.

6,7-Dichloroquinoxaline: A precursor in the synthesis of 6,7-Dihydrazinylquinoxaline.

6,7-Dimethylquinoxaline: Another derivative with different substituents at the 6 and 7 positions.

Uniqueness: this compound is unique due to its hydrazinyl groups at the 6 and 7 positions, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

6,7-Dihydrazinylquinoxaline is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. This compound has garnered attention in recent years due to its potential applications in cancer therapy, antifungal treatments, and as an antibacterial agent. This article provides a comprehensive overview of the biological activity of this compound, including structure-activity relationships (SAR), case studies, and detailed research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C8H8N4. The compound features a quinoxaline core with hydrazine groups at the 6 and 7 positions, which significantly influence its biological properties. The synthesis typically involves the reaction of hydrazine derivatives with appropriate quinoxaline precursors.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties against various cancer cell lines. In a study evaluating several quinoxaline derivatives, compounds were tested against liver cancer cell lines HepG2 and HuH-7. The most active derivatives demonstrated IC50 values ranging from 4.03 to 6.19 µM, indicating significant cytotoxic effects .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 4.03 |

| HuH-7 | 6.19 | |

| Other derivatives | HepG2 | Varies |

| HuH-7 | Varies |

The structure-activity relationship analysis revealed that electron-donating substituents at specific positions on the quinoxaline ring enhance anticancer activity while electron-withdrawing groups diminish it .

Antifungal Activity

In vitro studies have demonstrated that derivatives of quinoxaline, including this compound, exhibit antifungal efficacy against Candida albicans. A notable study involved administering the compound in a murine model of oral candidiasis, where it significantly reduced TNF-α levels and improved histopathological outcomes compared to untreated controls .

Table 2: Antifungal Efficacy Against Candida albicans

| Treatment | Concentration (mg/ml) | Effect on TNF-α Levels |

|---|---|---|

| 2-Chloro-3-hydrazinylquinoxaline | 0.02 | Significant reduction |

| 0.2 | Significant reduction |

This suggests that such compounds could be developed further for therapeutic use against fungal infections.

Antibacterial Activity

Several studies have reported the antibacterial properties of quinoxaline derivatives. The presence of hydrazine groups in compounds like this compound enhances their ability to inhibit bacterial growth. Preliminary results indicate favorable activity against various bacterial strains when tested under controlled conditions .

Case Studies

- Anticancer Study : A recent investigation into the anticancer effects of various quinoxaline derivatives highlighted the superior activity of those containing hydrazine moieties. In this study, multiple derivatives were synthesized and screened for their ability to induce apoptosis in cancer cells .

- Antifungal Treatment : In a controlled experiment involving mice infected with C. albicans, treatment with 2-Chloro-3-hydrazinylquinoxaline resulted in significant improvements in infection severity scores compared to untreated groups . This underscores the potential for developing effective antifungal agents from this class of compounds.

Properties

Molecular Formula |

C8H10N6 |

|---|---|

Molecular Weight |

190.21 g/mol |

IUPAC Name |

(7-hydrazinylquinoxalin-6-yl)hydrazine |

InChI |

InChI=1S/C8H10N6/c9-13-7-3-5-6(4-8(7)14-10)12-2-1-11-5/h1-4,13-14H,9-10H2 |

InChI Key |

XYEPBFRVMNZIPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)NN)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.